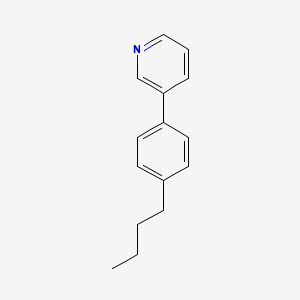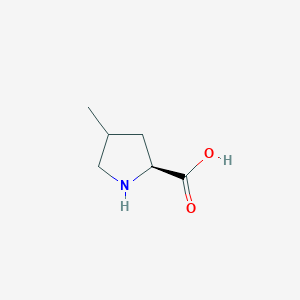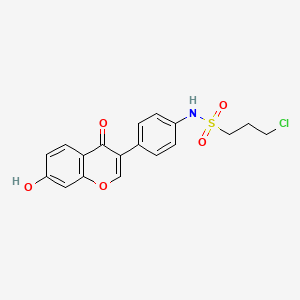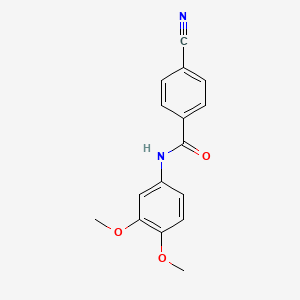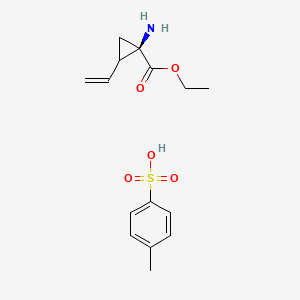![molecular formula C12H15NO3 B14113899 Ethyl 2-[methyl(phenyl)carbamoyl]acetate](/img/structure/B14113899.png)
Ethyl 2-[methyl(phenyl)carbamoyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a methyl group attached to a phenyl ring, and an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate typically involves the reaction of ethyl acetoacetate with methyl aniline under acidic or basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes nucleophilic addition to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process .
化学反応の分析
Types of Reactions
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups such as amides or nitriles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or primary amines .
科学的研究の応用
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocycles and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. It may also interact with enzymes or receptors in biological systems, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacking the amino and phenyl groups.
Methyl benzoate: Contains a phenyl ring and ester group but differs in the position and type of substituents.
Ethyl propanoate: Another ester with a simpler structure and different reactivity profile
Uniqueness
Ethyl 3-(methyl(phenyl)amino)-3-oxopropanoate is unique due to the presence of both an amino group and a phenyl ring, which confer distinct chemical and biological properties.
特性
分子式 |
C12H15NO3 |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
ethyl 3-(N-methylanilino)-3-oxopropanoate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-12(15)9-11(14)13(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
InChIキー |
XICGVJRXCRHHGJ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CC(=O)N(C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


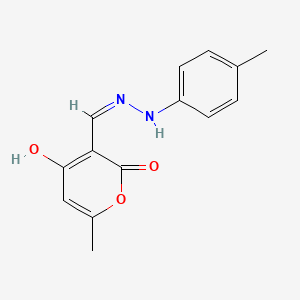
![(2S)-N-[2-(3,5-dioxo-1,2-diphenyl-1,2,4-triazolidin-4-yl)ethyl]-5-(hydrazinylmethylideneamino)-2-[[2-[1-[2-oxo-2-[4-(6-oxo-5,11-dihydrobenzo[c][1]benzazepin-11-yl)piperazin-1-yl]ethyl]cyclopentyl]acetyl]amino]pentanamide](/img/structure/B14113818.png)
![3-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B14113823.png)
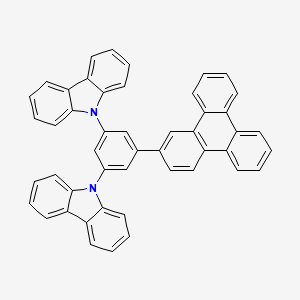
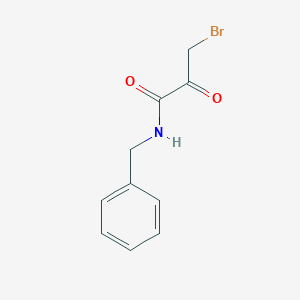
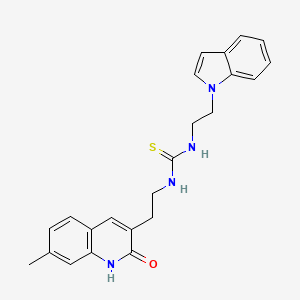
![7-{4-[4-(4-acetylphenyl)piperazin-1-yl]-4-oxobutyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14113844.png)
